5-氯-N-(1-乙基-2-氧代-1,2,3,4-四氢喹啉-6-基)-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

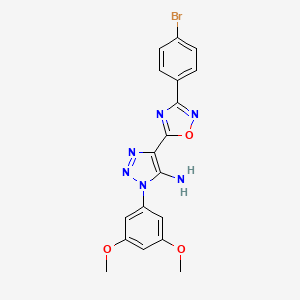

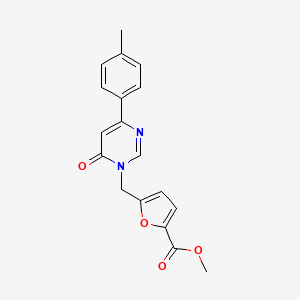

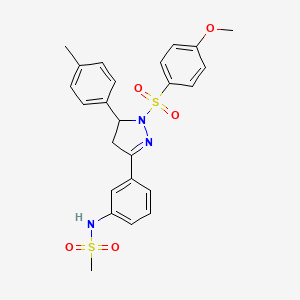

The compound "5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide" is a chemical entity that appears to be related to a class of compounds known as tetrahydroquinolines. These compounds are of interest in the field of medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical nature and possible synthesis routes for the compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as those mentioned in the first paper, involves starting from precursors like 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates. A third strategy mentioned is the use of an N-protected 2-(3-bromomethyl-1,4-dimethoxynaphth-2-yl)ethylamine. These methods could potentially be adapted to synthesize the compound by modifying the starting materials or the functional groups involved in the reaction .

Molecular Structure Analysis

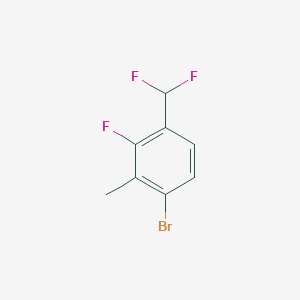

While the exact molecular structure of "5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide" is not provided, the structure can be inferred based on the name. It likely contains a tetrahydroquinoline core with a sulfonamide group attached to a chlorinated methylbenzene ring. The molecular structure of similar compounds, such as the N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide ligand and its metal complexes, has been studied using various spectroscopic methods, which could be applicable to the compound .

Chemical Reactions Analysis

The compound of interest may undergo various chemical reactions typical of sulfonamides and tetrahydroquinolines. For instance, sulfonamides can form metal complexes, as seen in the second paper, where the ligand forms complexes with various metal ions . Tetrahydroquinolines may participate in electrophilic substitution reactions or could be involved in the formation of heterocyclic rings, as suggested by the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted to some extent by examining related compounds. For example, the second paper discusses the physicochemical properties, elemental analysis, and spectroscopic properties of a related sulfonamide compound and its metal complexes . The third paper mentions the anticancer activity of sulfonamide derivatives, suggesting that the compound may also possess biological activity, which could be evaluated using similar in vitro methods .

科学研究应用

抗菌应用

磺酰胺衍生物已被研究其抗菌性能。例如,新型磺酰胺对各种菌株的细菌和真菌表现出显着的抗菌活性。这些化合物的构效关系 (SAR) 研究表明,它们的抗菌功效可归因于其分子框架内某些官能团的存在,表明在开发新的抗菌剂方面具有潜在的用途 (S. Vanparia 等人,2010 年).

金属离子的荧光探针

一些磺酰胺化合物已被探索作为金属离子的荧光探针。研究表明,这些化合物在溶液中加入 Zn(II) 后其紫外/可见光谱中会出现红移,表明它们作为生物和环境样品中锌和其他金属离子的荧光标记物的潜力 (M. Kimber 等人,2003 年).

蛋白激酶抑制

异喹啉磺酰胺,与所讨论的化合物密切相关,已被确定为环核苷酸依赖性蛋白激酶和蛋白激酶 C 的新型且有效的抑制剂。这些发现表明磺酰胺衍生物在开发针对参与各种疾病(包括癌症和神经系统疾病)的蛋白激酶的治疗剂方面的潜力 (H. Hidaka 等人,1984 年).

抗癌和抗艾滋病毒活性

磺酰胺衍生物也因其抗癌和抗艾滋病毒活性而受到评估。一些化合物已显示出对白血病细胞系的敏感性,并对艾滋病毒表现出中等活性,突出了磺酰胺类化合物在肿瘤学和病毒学中的治疗潜力 (E. Pomarnacka,A. Kornicka,2001 年).

属性

IUPAC Name |

5-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-3-21-16-8-7-15(10-13(16)5-9-18(21)22)20-25(23,24)17-11-14(19)6-4-12(17)2/h4,6-8,10-11,20H,3,5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYWULWZAYTAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)

![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)